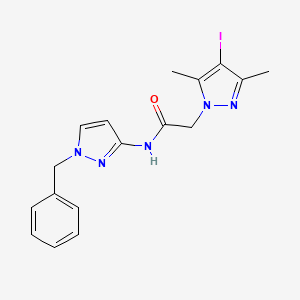![molecular formula C17H21BrN2S B6059292 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B6059292.png)
1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine, also known as BRL-15572, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine has also been found to attenuate the behavioral and neurochemical effects of drugs of abuse such as cocaine and amphetamine. Moreover, 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is mainly expressed in the mesolimbic and mesocortical pathways of the brain. These pathways are involved in the regulation of reward, motivation, and emotional processing. By blocking the dopamine D3 receptor, 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine may modulate the activity of these pathways and thus produce its therapeutic effects.
Biochemical and Physiological Effects:
1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects in animal models. It has been found to increase the levels of dopamine and serotonin in certain brain regions such as the prefrontal cortex and hippocampus. 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. Moreover, 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine has been shown to decrease the levels of corticosterone, a stress hormone that is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine has several advantages and limitations for lab experiments. One of the main advantages is its selectivity for the dopamine D3 receptor, which allows for more specific pharmacological studies. 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine is also relatively easy to synthesize and purify, which makes it more accessible for researchers. However, one of the main limitations is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments. Moreover, 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine has not been extensively studied in humans, which limits its translational potential.
Direcciones Futuras
There are several future directions for the research on 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine. One of the main directions is to further elucidate its mechanism of action and its effects on different brain regions and neurotransmitter systems. Another direction is to explore its potential therapeutic applications in other neurological and psychiatric disorders such as Parkinson's disease and bipolar disorder. Moreover, future studies could focus on improving the solubility and bioavailability of 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine, as well as its safety and tolerability in humans.
Métodos De Síntesis
The synthesis of 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine involves a multi-step process that starts with the reaction of 5-bromo-2-thiophenemethanol with 2,5-dimethylphenylpiperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride and trifluoroacetic acid to yield the final product. The purity and yield of 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine can be improved by using various purification techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2S/c1-13-3-4-14(2)16(11-13)20-9-7-19(8-10-20)12-15-5-6-17(18)21-15/h3-6,11H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTQHYZGCXCZRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6059231.png)
![N-butyl-N-ethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6059232.png)
![4-methyl-5-(3-methylbutyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6059240.png)


![5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide](/img/structure/B6059267.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B6059270.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B6059275.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B6059281.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B6059285.png)

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6059301.png)
![N-(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6059311.png)